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molecular formula C6H14O B1658774 (3S)-hexan-3-ol CAS No. 6210-51-1

(3S)-hexan-3-ol

Cat. No. B1658774
M. Wt: 102.17 g/mol
InChI Key: ZOCHHNOQQHDWHG-LURJTMIESA-N
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Patent
US04017505

Procedure details

20.4 G. (0.2 moles) of 3-hexanol is added dropwise under anhydrous conditions to 345 ml. (0.4 moles) of 12.5% phosgene in benzene with stirring and cooling in an ice bath. The addition is complete in 2 hours and 15 minutes and the temperature is allowed to warm to room temperature and the reaction mixture is stirred overnight. Gaseous nitrogen is passed through the solution for several hours to remove the excess phosgene and hydrogen chloride. The reaction mixture is then evaporated to dryness in vacuo affording 28.3 g. (86%) of a colorless oil which infrared analysis indicates to have a strong carbonyl band and no hydroxy band. The oil is used as is in subsequent reactions.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([OH:7])[CH2:4][CH2:5][CH3:6].[C:8](Cl)([Cl:10])=[O:9]>C1C=CC=CC=1>[Cl:10][C:8]([O:7][CH:3]([CH2:4][CH2:5][CH3:6])[CH2:2][CH3:1])=[O:9]

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CCC(CCC)O
Step Two
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
colorless oil
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice bath
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
Gaseous nitrogen is passed through the solution for several hours
CUSTOM
Type
CUSTOM
Details
to remove the excess phosgene and hydrogen chloride
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
affording 28.3 g

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
ClC(=O)OC(CC)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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